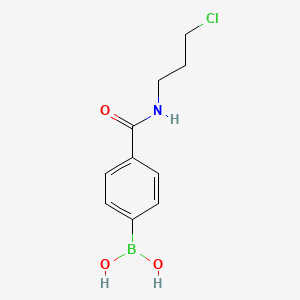

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid

Descripción general

Descripción

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C10H13BClNO3. It features a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked via a three-carbon chloropropyl chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-aminophenylboronic acid with 3-chloropropyl isocyanate to form the intermediate this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds between the boronic acid group and halides or pseudohalides in the presence of a palladium catalyst.

Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Substitution Reactions: Formation of substituted carbamoyl derivatives.

Aplicaciones Científicas De Investigación

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid has several scientific research applications:

Protein-Protein Interaction Studies: The boronic acid group can form reversible covalent bonds with cis-diols, making it useful for studying protein interactions involving glycoproteins.

Medicinal Chemistry and Drug Discovery: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or proteins with cis-diol functionalities.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced binding affinity for certain molecules.

Mecanismo De Acción

The mechanism of action of (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form covalent bonds with cis-diols. This interaction can inhibit the activity of enzymes or modulate protein functions by targeting specific glycoproteins. The boronic acid group is crucial for this activity, as it forms reversible covalent bonds with the diol groups on the target molecules.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the chloropropylcarbamoyl group, making it less versatile in terms of functionalization.

(4-Carbamoylphenyl)boronic Acid: Similar structure but lacks the chloropropyl chain, which may affect its binding properties and reactivity.

Uniqueness: (4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and chloropropylcarbamoyl groups. This combination allows for versatile chemical modifications and specific interactions with target molecules, making it a valuable tool in various research applications.

Actividad Biológica

(4-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 874460-03-4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This compound is characterized by its unique structure, which includes a chloropropyl group and a carbamoyl moiety attached to a phenyl ring, contributing to its reactivity and biological properties.

- Molecular Formula : C₁₀H₁₃BClNO₃

- Molecular Weight : 241.48 g/mol

- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .

The biological activity of boronic acids, including this compound, often involves their ability to interact with various biological targets, including enzymes and receptors. These compounds can inhibit proteasome activity, which is crucial for protein degradation and cellular homeostasis. This inhibition can lead to apoptosis in cancer cells, making boronic acids potential candidates for anticancer therapies .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of phenylboronic acid derivatives on various cancer cell lines. The following table summarizes findings from key studies assessing the effectiveness of boronic acid derivatives, including this compound:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian Cancer) | 18.0 | Cell cycle arrest in G2/M phase |

| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 | 15.0 | Induction of apoptosis |

| This compound | Various | TBD | Potential proteasome inhibition |

Note: TBD indicates that specific IC₅₀ values for this compound were not available in the reviewed literature but are expected based on structural activity relationships observed in similar compounds .

Case Studies

- In Vitro Studies : In a study assessing the antiproliferative potential of various phenylboronic acids, it was found that compounds with similar structures exhibited significant cytotoxicity against ovarian cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, primarily through caspase activation and p21 accumulation .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the boronic acid moiety can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antiproliferative effects, suggesting that this compound may possess similar or improved efficacy against certain cancer types compared to its analogs .

Safety and Toxicology

The compound is classified as harmful by inhalation and skin contact, necessitating proper handling precautions. Common safety measures include wearing protective gloves and eyewear when working with this chemical to prevent irritation and respiratory issues .

Propiedades

IUPAC Name |

[4-(3-chloropropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNOFJBHOAQAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657447 | |

| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874460-03-4 | |

| Record name | {4-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.